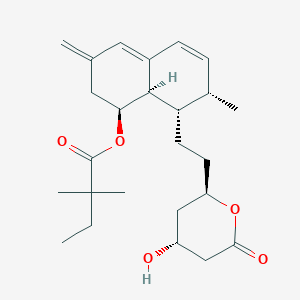

6-Exomethylenesimvastatin

Description

BenchChem offers high-quality 6-Exomethylenesimvastatin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Exomethylenesimvastatin including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[(1S,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-3-methylidene-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O5/c1-6-25(4,5)24(28)30-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-19-13-18(26)14-22(27)29-19/h7-8,11,16,18-21,23,26H,2,6,9-10,12-14H2,1,3-5H3/t16-,18+,19+,20-,21-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDTQWJUBUXHODX-BGYTUHEHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)OC1CC(=C)C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C(=O)O[C@H]1CC(=C)C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10153319 | |

| Record name | 6-Exomethylenesimvastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10153319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121624-18-8 | |

| Record name | 6-Exomethylenesimvastatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121624188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Exomethylenesimvastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10153319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-EXOMETHYLENESIMVASTATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72UQ8975UG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Exomethylenesimvastatin: Synthesis, Characterization, and Scientific Context

Foreword: Beyond the Primary Target – Understanding the Chemical Landscape of a Blockbuster Drug

Simvastatin, a cornerstone in the management of hypercholesterolemia, is a semi-synthetic derivative of lovastatin.[1] Its profound impact on cardiovascular health is undisputed. However, for researchers, scientists, and drug development professionals, the story of a drug does not end with its primary therapeutic action. The chemical intricacies of its synthesis, its stability under various conditions, and the nature of its related impurities are of paramount importance for ensuring safety, efficacy, and quality.

This technical guide delves into a specific, yet significant, simvastatin-related compound: 6-Exomethylenesimvastatin. This molecule is recognized as a process-related impurity and degradation product of simvastatin.[2] Understanding its formation, devising a strategy for its synthesis as a reference standard, and robustly characterizing it are critical aspects of drug development and quality control. This guide moves beyond a simple recitation of facts, aiming to provide a deeper understanding of the causality behind the scientific choices, thereby empowering the reader to not only replicate the described methods but also to adapt and troubleshoot them.

The Rationale for Investigation: Why 6-Exomethylenesimvastatin Matters

The study of impurities in active pharmaceutical ingredients (APIs) like simvastatin is not merely an academic exercise; it is a regulatory and safety imperative. The presence of impurities, even at trace levels, can potentially impact the safety and efficacy of the final drug product.[3] 6-Exomethylenesimvastatin, as a known degradation product, can arise during the manufacturing process or upon storage.[2] Therefore, its synthesis and characterization are crucial for:

-

Reference Standard Generation: A pure sample of 6-Exomethylenesimvastatin is essential for the validation of analytical methods used to quantify its presence in simvastatin drug substances and products.

-

Toxicological Assessment: Understanding the biological activity of this impurity is necessary to establish safe limits for its presence in the final drug product. Simvastatin itself exhibits cytotoxic and antimicrobial activities, making the biological evaluation of its derivatives a prudent measure.[4][5]

-

Forced Degradation Studies: The intentional synthesis of degradation products helps in elucidating the degradation pathways of the parent drug under various stress conditions, such as exposure to light, heat, humidity, and oxidizing agents.[1][6]

Proposed Synthetic Pathway: A Two-Step Approach from Simvastatin

While 6-Exomethylenesimvastatin is an impurity, its intentional synthesis is necessary for the reasons outlined above. A logical and scientifically sound approach involves a two-step sequence starting from the readily available simvastatin. This proposed pathway leverages established organic chemistry principles to first introduce a carbonyl group at the C6 position, followed by an olefination reaction.

Caption: Proposed two-step synthesis of 6-Exomethylenesimvastatin from simvastatin.

Step 1: Selective Allylic Oxidation of Simvastatin to 6-Oxo-simvastatin

The first step requires the selective oxidation of the allylic C6 position of the simvastatin lactone ring to a ketone. This transformation is challenging due to the presence of other potentially oxidizable sites in the molecule. The literature on the oxidation of cyclic ethers to lactones and selective allylic oxidations provides a basis for a rational approach.[3][7]

Causality Behind Experimental Choices:

-

Choice of Oxidant: A mild and selective oxidizing agent is paramount. Reagents known for allylic oxidation, such as those based on selenium dioxide, chromium, or palladium, could be considered. A promising approach involves the use of a vanadyl acetylacetonate/tert-butyl hydroperoxide (VO(acac)₂/TBHP) system, which has been shown to effectively oxidize the allylic positions of steroidal olefins.[7] Another potential method is a palladium(II)/sulfoxide-catalyzed C-H oxidation.[8]

-

Reaction Conditions: The reaction would likely be carried out in a non-polar, aprotic solvent like dichloromethane or toluene to ensure solubility of the starting material and to minimize side reactions. The temperature would need to be carefully controlled, likely starting at low temperatures (e.g., 0 °C) and slowly warming to room temperature to enhance selectivity.

Experimental Protocol: Synthesis of 6-Oxo-simvastatin

-

Dissolution: Dissolve simvastatin (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Addition: Add a catalytic amount of vanadyl acetylacetonate (e.g., 0.05 equivalents).

-

Oxidant Addition: Slowly add tert-butyl hydroperoxide (e.g., 1.5 equivalents) dropwise to the stirred solution at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium sulfite. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 6-oxo-simvastatin.

Step 2: Wittig Reaction for the Formation of the Exomethylene Group

The second step involves the conversion of the newly installed ketone in 6-oxo-simvastatin to the exomethylene group. The Wittig reaction is a classic and highly effective method for this transformation, particularly for sterically hindered ketones.[9]

Causality Behind Experimental Choices:

-

Wittig Reagent: The appropriate Wittig reagent is methylenetriphenylphosphorane (Ph₃P=CH₂), which is typically generated in situ from methyltriphenylphosphonium bromide and a strong base.

-

Choice of Base: A strong, non-nucleophilic base is required to deprotonate the phosphonium salt. n-Butyllithium (n-BuLi) or potassium tert-butoxide are common choices.

-

Solvent and Temperature: The reaction is typically carried out in an anhydrous ethereal solvent such as tetrahydrofuran (THF) or diethyl ether under an inert atmosphere. The formation of the ylide is often performed at low temperatures (e.g., -78 °C to 0 °C) to prevent side reactions.

Experimental Protocol: Synthesis of 6-Exomethylenesimvastatin

-

Ylide Generation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF. Cool the suspension to 0 °C and add n-butyllithium (1.1 equivalents in hexanes) dropwise. Stir the resulting orange-red solution for 1 hour at 0 °C.

-

Ketone Addition: Dissolve 6-oxo-simvastatin (1 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or HPLC.

-

Work-up: Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system to yield 6-exomethylenesimvastatin.

Comprehensive Characterization: A Self-Validating System

The unambiguous identification and characterization of 6-exomethylenesimvastatin are paramount. A multi-technique approach provides a self-validating system, where the data from each technique corroborates the others. The characterization would follow the established methodologies for identifying simvastatin impurities and degradation products.[2][3]

Caption: A comprehensive workflow for the characterization of 6-Exomethylenesimvastatin.

High-Performance Liquid Chromatography (HPLC/UHPLC)

-

Purpose: To determine the purity of the synthesized compound and its retention time relative to simvastatin.

-

Methodology: A reverse-phase C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile) in a gradient elution mode.[1] Detection is commonly performed using a UV detector.

-

Expected Outcome: 6-Exomethylenesimvastatin is expected to have a different retention time than simvastatin, likely eluting earlier due to a slight change in polarity. The purity of the isolated compound should be assessed by integrating the peak area.

Mass Spectrometry (MS)

-

Purpose: To determine the molecular weight and fragmentation pattern of the compound, which provides crucial information for structural elucidation.

-

Methodology: High-resolution mass spectrometry (HRMS) using an electrospray ionization (ESI) source is ideal for obtaining an accurate mass measurement. Tandem mass spectrometry (MS/MS) experiments are then performed to induce fragmentation and analyze the resulting product ions.

-

Expected Outcome:

-

Molecular Ion: The protonated molecule [M+H]⁺ of 6-exomethylenesimvastatin is expected at an m/z corresponding to the molecular formula C₂₅H₃₆O₅.

-

Fragmentation Pattern: The fragmentation is likely to follow pathways similar to simvastatin, including the loss of the 2,2-dimethylbutyryloxy side chain and subsequent dehydrations.[2] The presence of the exomethylene group may introduce unique fragmentation pathways that can be diagnostic.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To provide detailed structural information, including the connectivity of atoms and the stereochemistry of the molecule.

-

Methodology: A suite of NMR experiments should be conducted, including ¹H NMR, ¹³C NMR, and 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

-

Expected ¹H NMR Spectral Features:

-

The most diagnostic signals will be those for the newly introduced exomethylene protons, which are expected to appear as two distinct singlets or narrowly split doublets in the olefinic region (typically 4.5-5.5 ppm).

-

The absence of the proton signal corresponding to the C6 position of simvastatin.

-

Shifts in the signals of neighboring protons due to the change in the electronic environment.

-

-

Expected ¹³C NMR Spectral Features:

-

The appearance of two new signals in the olefinic region corresponding to the exomethylene carbon (sp²) and the quaternary C6 carbon (sp²).

-

The disappearance of the signal for the C6 methylene carbon of simvastatin.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Purpose: To identify the functional groups present in the molecule.

-

Methodology: The spectrum of the purified compound is recorded.

-

Expected Outcome: The spectrum will show characteristic absorption bands for the ester carbonyl group, the lactone carbonyl group, hydroxyl group, and C-O bonds. A key feature to look for would be the C=C stretching vibration of the exomethylene group, typically appearing in the region of 1650-1670 cm⁻¹.

Data Presentation and Interpretation

For clarity and ease of comparison, all quantitative data should be summarized in tables.

Table 1: Summary of Synthetic Yield and Purity

| Step | Product | Theoretical Yield (g) | Actual Yield (g) | Percentage Yield (%) | Purity by HPLC (%) |

|---|---|---|---|---|---|

| 1 | 6-Oxo-simvastatin | - | - | - | - |

| 2 | 6-Exomethylenesimvastatin | - | - | - | - |

Table 2: Key Characterization Data for 6-Exomethylenesimvastatin

| Technique | Key Observations |

|---|---|

| HRMS | [M+H]⁺ (Calculated): Value for C₂₅H₃₇O₅⁺[M+H]⁺ (Observed): Experimental value |

| ¹H NMR | Exomethylene Protons (δ, ppm): Expected chemical shiftsOther Diagnostic Signals: Shifts in neighboring protons |

| ¹³C NMR | Exomethylene Carbons (δ, ppm): Expected chemical shifts for C=CH₂Quaternary C6 (δ, ppm): Expected chemical shift |

| FT-IR | C=C Stretch (cm⁻¹): Expected wavenumberC=O (Ester) Stretch (cm⁻¹): Expected wavenumberC=O (Lactone) Stretch (cm⁻¹): Expected wavenumber |

Biological Context and Future Directions

The synthesis and characterization of 6-exomethylenesimvastatin pave the way for its biological evaluation. Given that simvastatin exhibits a range of biological activities, including pro-apoptotic and cytotoxic effects on cancer cells, it is plausible that its derivatives may also possess interesting pharmacological properties.[4][8]

Potential Areas for Biological Investigation:

-

Cytotoxicity Assays: The cytotoxic potential of 6-exomethylenesimvastatin could be evaluated against a panel of cancer cell lines to determine if this modification enhances or diminishes the activity of the parent compound.

-

Antimicrobial Screening: Simvastatin has demonstrated antibacterial activity.[5] Screening 6-exomethylenesimvastatin against various bacterial strains could reveal novel antimicrobial properties.

-

HMG-CoA Reductase Inhibition: It would be of interest to determine if the introduction of the exomethylene group affects the inhibitory activity of the molecule against HMG-CoA reductase, the primary target of statins.

Conclusion: An Integrated Approach to Pharmaceutical Science

The synthesis and characterization of 6-exomethylenesimvastatin exemplify the integrated nature of modern pharmaceutical science. This endeavor combines principles of synthetic organic chemistry, analytical chemistry, and pharmacology to address a critical aspect of drug development and quality control. By understanding the formation of this impurity, developing a method for its synthesis, and establishing a robust protocol for its characterization, we enhance our ability to ensure the safety and quality of simvastatin. Furthermore, the availability of this well-characterized molecule opens avenues for exploring its own potential biological activities, reminding us that even the "impurities" in the world of pharmaceuticals can hold valuable scientific insights.

References

- Jadrijević-Mladar Takač, M., Vikić-Topić, D., & Blažević, N. (2007). A Comprehensive Multi-Method Approach to Investigating Simvastatin Forced Degradation: Integrating in silico Evaluation with HRMS, NMR, and UV-HPLC. SciELO.

- Mali, A. D., & Gholap, A. R. (2016). Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities.

- Kovacevic, I., & Atanasova-Stojanovska, A. (2018). Comprehensive Assessment of Degradation Behavior of Simvastatin by UHPLC/MS Method, Employing Experimental Design Methodology.

- Saewong, S., Thammasitboon, K., & Wattanaroonwong, N. (2013). Cytotoxic and Apoptotic Effects of Simvastatin on Human Dental Pulp Cells. Archives of Oral Biology.

- Masadeh, M. M., & Alzoubi, K. H. (2024). Simvastatin, Its Antimicrobial Activity and Its Prevention of Alzheimer's Disease. MDPI.

- Sopyan, I. (2018). Forced degradation study of statins: A review.

- Prueksaritanont, T., & Tang, C. (2001).

- Akritopoulou-Zanze, I., & Gracias, V. (2005). Allylic oxidation of steroidal olefins by vanadyl acetylacetonate and tert-butyl hydroperoxide. ScienceDirect.

- White, M. C., & Chen, M. S. (2008).

- Waters Corporation. (n.d.). Identification of the Impurities of Simvastatin Using Exact Mass UPLC-MS.

- Wang, H., Wu, Y., & Zhao, Z. (2001).

- Glaser, R. (1989). 1H and 13C NMR studies on the oxydimethyleneaminomethyl fragment in six‐ and eight‐membered rings. The solution stereochemistry of N‐methyl diastereomers of phendimetrazine (an oxazine anorexic drug) versus nefopam (a benzoxazocine analgesic drug). Wiley Online Library.

- Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities. Sigma-Aldrich.

- Organic Reactions. (n.d.). The Wittig Reaction. Organic Reactions.

- National Center for Biotechnology Information. (n.d.).

- protocols.io. (2023).

- Ciura, K., & Nowakowska, J. (2015). Evaluation of impurities in simvastatin drug products with the use of FT-IR spectroscopy and selected chemometric techniques.

- Urlacher, V. B., & Girhard, M. (2022). Enzyme-catalyzed allylic oxidation reactions: A mini-review.

- Copies of 1H, 13C, 19F NMR spectra. (n.d.).

- Chemistry LibreTexts. (2023). Structure Determination of Alkanes Using 13C-NMR and H-NMR. Chemistry LibreTexts.

- Kádasi, A., & Klebovich, I. (2016). Effect of Pravastatin and Simvastatin on the Reduction of Cytochrome C. MDPI.

- Andri Rezano et al. (2021). Cytotoxicity of Simvastatin in Human Breast Cancer MCF-7 and MDA-MB-231 Cell Lines. Asian Pacific Journal of Cancer Prevention.

- Chemistry LibreTexts. (2023). 20.4. The Wittig reaction | Organic Chemistry II. Lumen Learning.

- Chemistry LibreTexts. (2023).

- ChemComplete. (2020, December 17).

Sources

- 1. Comprehensive Assessment of Degradation Behavior of Simvastatin by UHPLC/MS Method, Employing Experimental Design Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Catalytic Allylic Oxidation of Internal Alkenes to a Multifunctional Chiral Building Block - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sciex.com [sciex.com]

- 6. researchgate.net [researchgate.net]

- 7. Allylic oxidation of steroidal olefins by vanadyl acetylacetonate and tert-butyl hydroperoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Effect of simvastatin on the oxidation of native and modified lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 6-Exomethylenesimvastatin

Foreword: Understanding the Significance of a Simvastatin Impurity

6-Exomethylenesimvastatin is recognized as a key degradation product and process-related impurity of simvastatin, a widely prescribed medication for lowering cholesterol and reducing the risk of cardiovascular disease. The presence of such impurities, even at low levels, necessitates rigorous analytical control and a thorough understanding of their physicochemical characteristics. This guide provides a comprehensive technical overview of the core physicochemical properties of 6-Exomethylenesimvastatin, offering researchers, scientists, and drug development professionals a foundational understanding and practical methodologies for its characterization. As direct experimental data for this specific impurity is not extensively published, this guide synthesizes information on simvastatin and related compounds with established analytical protocols, empowering researchers to conduct their own empirical studies.

Molecular Structure and Identity

6-Exomethylenesimvastatin is a derivative of simvastatin where a methylene group (=CH₂) is introduced at the 6-position of the hexahydronaphthalene ring system. This structural modification, while seemingly minor, can significantly impact the molecule's physicochemical behavior compared to the parent drug.

| Property | Value | Source |

| Chemical Name | [(1S,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-3-methylidene-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate | |

| CAS Number | 121624-18-8 | |

| Molecular Formula | C₂₅H₃₆O₅ | |

| Molecular Weight | 416.55 g/mol |

The introduction of the exomethylene group creates a conjugated system within the hexahydronaphthalene ring, which is expected to influence its spectroscopic properties and chemical reactivity.

Spectroscopic Profile: A Comparative Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of 6-Exomethylenesimvastatin. The key differentiators from the ¹H and ¹³C NMR spectra of simvastatin would be the signals corresponding to the newly introduced exomethylene group and the altered chemical shifts of neighboring protons and carbons.

Expected ¹H NMR Spectral Features:

-

Exomethylene Protons: Two distinct signals in the olefinic region (typically δ 4.5-5.5 ppm), appearing as singlets or narrowly coupled doublets, corresponding to the two protons of the =CH₂ group.

-

Altered Ring Protons: Shifts in the signals of protons adjacent to the C-6 position due to the change in hybridization from sp³ to sp² and the introduction of the double bond.

-

Core Simvastatin Signals: The characteristic signals for the lactone ring, the dimethylbutyrate side chain, and other protons of the hexahydronaphthalene ring will be present, with potential minor shifts.[1][2]

Expected ¹³C NMR Spectral Features:

-

Exomethylene Carbons: A quaternary carbon signal for C-6 and a methylene carbon signal for the =CH₂ group in the olefinic region (typically δ 100-150 ppm).

-

Core Simvastatin Signals: The carbonyls of the lactone and ester groups (δ ~170-180 ppm) and other carbons of the simvastatin scaffold will be observable.[1][2]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in the molecule. The FTIR spectrum of 6-Exomethylenesimvastatin is expected to be very similar to that of simvastatin, with the addition of characteristic bands for the exomethylene group.

Key Expected FTIR Absorption Bands:

-

O-H Stretching: A broad band around 3550 cm⁻¹ due to the hydroxyl group on the lactone ring.[4][5]

-

C-H Stretching: Aliphatic C-H stretching vibrations between 2850 and 3000 cm⁻¹.

-

C=O Stretching: Strong absorption bands around 1725 cm⁻¹ and 1700 cm⁻¹ corresponding to the ester and lactone carbonyl groups, respectively.[4][5]

-

C=C Stretching: A band in the region of 1640-1680 cm⁻¹ characteristic of the exomethylene C=C double bond.

-

=C-H Bending: An out-of-plane bending vibration for the =CH₂ group, typically observed around 890 cm⁻¹.

Physicochemical Properties and Their Determination

The physicochemical properties of 6-Exomethylenesimvastatin are critical for understanding its behavior in pharmaceutical formulations and biological systems. The following sections detail these properties and provide established protocols for their experimental determination.

Solubility

The introduction of the exomethylene group may slightly alter the polarity and crystal lattice energy of the molecule, thereby influencing its solubility. Given that simvastatin is practically insoluble in water, 6-Exomethylenesimvastatin is also expected to have low aqueous solubility.

Table of Predicted and Known Solubilities:

| Solvent | Predicted Solubility of 6-Exomethylenesimvastatin | Known Solubility of Simvastatin |

| Water | Very Low | Practically Insoluble |

| Methanol | Soluble | Freely Soluble |

| Ethanol | Soluble | Freely Soluble |

| Chloroform | Soluble | Freely Soluble |

| Dichloromethane | Soluble | Soluble |

| Ethyl Acetate | Soluble | Soluble |

| Ether | Soluble | Soluble |

This high-throughput method is suitable for early-stage drug discovery and impurity profiling to obtain an initial estimate of aqueous solubility.[6][7][8]

Principle: A concentrated solution of the compound in an organic solvent (typically DMSO) is diluted into an aqueous buffer. The concentration at which precipitation occurs is determined, providing the kinetic solubility.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 6-Exomethylenesimvastatin in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.

-

Aqueous Buffer Addition: To a separate 96-well plate, add a fixed volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Compound Addition: Transfer a small, equal volume of each concentration from the DMSO plate to the corresponding wells of the aqueous buffer plate.

-

Incubation: Shake the plate for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.

-

Data Analysis: The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the buffer blank.

Diagram: Kinetic Solubility Workflow

Caption: Workflow for the kinetic solubility assay of 6-Exomethylenesimvastatin.

Lipophilicity (LogP)

Lipophilicity, expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The LogP of simvastatin is approximately 4.68, indicating high lipophilicity.[3] The introduction of the exomethylene group is not expected to drastically change this value, and 6-Exomethylenesimvastatin will remain a highly lipophilic compound.

The shake-flask method is the traditional and most reliable method for determining the LogP of a compound.[9][10][11]

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water, at a constant temperature. The concentration of the compound in each phase is then measured to calculate the partition coefficient.

Step-by-Step Methodology:

-

Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together overnight and then separating the layers.

-

Compound Dissolution: Dissolve a known amount of 6-Exomethylenesimvastatin in the n-octanol-saturated water or water-saturated n-octanol.

-

Partitioning: Add an equal volume of the other pre-saturated solvent to the solution from step 2 in a separatory funnel or a suitable vial.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

-

Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to aid separation if an emulsion forms.

-

Concentration Measurement: Carefully sample each phase and determine the concentration of 6-Exomethylenesimvastatin using a validated analytical method, such as HPLC-UV.

-

LogP Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.

Diagram: Shake-Flask LogP Determination Workflow

Caption: Workflow for determining the LogP of 6-Exomethylenesimvastatin using the shake-flask method.

Acidity (pKa)

The pKa value indicates the strength of an acid. While simvastatin itself does not have a strongly acidic or basic center, the lactone ring can undergo hydrolysis to form the corresponding hydroxy acid, which has an acidic carboxylic acid group. The pKa of the hydroxy acid form of simvastatin is approximately 4.5. The 6-exomethylene group is not expected to significantly alter the pKa of the corresponding hydroxy acid.

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[12][13][14][15]

Principle: The pH of a solution of the compound is monitored as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh and dissolve a sample of the hydroxy acid form of 6-Exomethylenesimvastatin in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol for poorly soluble compounds).

-

Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a thermostatted vessel with a magnetic stirrer and immerse the pH electrode.

-

Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

-

Data Recording: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. Alternatively, the first or second derivative of the titration curve can be plotted to accurately determine the equivalence point.

Thermal Properties

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide information on the melting point, decomposition temperature, and thermal stability of 6-Exomethylenesimvastatin.

-

Melting Point: The melting point of simvastatin is in the range of 135-138°C. The presence of the exomethylene group may slightly alter the crystal packing and thus the melting point of 6-Exomethylenesimvastatin. DSC is the preferred method for determining the melting point.

-

Thermal Stability: TGA can be used to determine the temperature at which the compound begins to decompose. Simvastatin is stable up to around 248°C.[2]

Chemical Stability

6-Exomethylenesimvastatin is known to be a degradation product of simvastatin, particularly under basic conditions.[1] Its stability under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) is a critical parameter. Stability studies are typically performed according to ICH guidelines.[16][17][18]

Forced Degradation Studies:

Forced degradation studies involve exposing the compound to harsh conditions to accelerate its decomposition. The degradation products are then identified and quantified using a stability-indicating analytical method, such as HPLC.

-

Acidic and Basic Hydrolysis: The lactone ring of 6-Exomethylenesimvastatin is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of the corresponding hydroxy acid.

-

Oxidative Degradation: The olefinic bonds in the molecule, including the exomethylene group, could be susceptible to oxidation.

-

Photostability: The conjugated system in 6-Exomethylenesimvastatin may absorb UV light, potentially leading to photodegradation.

Synthesis and Isolation

As 6-Exomethylenesimvastatin is primarily an impurity, its preparation in a pure form for use as a reference standard is essential for accurate quantification in drug products. While specific synthetic procedures for this compound are not widely published, a plausible approach would involve the chemical modification of simvastatin or a synthetic intermediate. General methods for the introduction of an exomethylene group onto a lactone or cyclic ketone could be adapted.[19][20] Purification would typically be achieved through chromatographic techniques such as preparative HPLC.

Conclusion

This technical guide provides a comprehensive framework for understanding and characterizing the physicochemical properties of 6-Exomethylenesimvastatin. While specific experimental data for this impurity remains limited in the public domain, the provided protocols, grounded in established pharmaceutical analysis, offer a clear path for researchers to generate this critical information. A thorough understanding of the solubility, lipophilicity, pKa, stability, and spectroscopic properties of 6-Exomethylenesimvastatin is paramount for ensuring the quality, safety, and efficacy of simvastatin-containing drug products.

References

- Structural studies of pravastatin and simvastatin and their complexes with SDS micelles by NMR spectroscopy. Journal of Molecular Structure.

- Energetics and Structure of Simvast

- Figure S1. Chemical structure of simvastatin-Cy5.5 was confirmed via (a) 1H-NMR and.

- Simvast

- The ¹H NMR spectra of simvastatin (A), G32B4S14gl (B), G32B2C4S12gl (C), G32B6C8gl (D), and celecoxib (E) in DMSO-d6.

- Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.

- ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products.

- Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. SciSpace.

- LogP / LogD shake-flask method. protocols.io.

- Synthesis of Cyclic Compounds Having exo-Methylene Groups through the Diels-Alder Reactions of Vinyl Allenes Obtained from Propargyl Bromide and Indium.

- FT-IR spectra of simvastatin, DMbCD, simvastatin/DMbCD (PM) and simvastatin/DMbCD complex.

- Preparation, Characterization and Pharmacodynamic Evaluation of Fused Dispersions of Simvastatin using PEO-PPO Block Copolymer.

- Titrations without the Additions: The Efficient Determination of pKaValues Using NMR Imaging Techniques.

- ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency.

- Showing metabocard for Simvastatin (HMDB0005007).

- Methods for Determination of Lipophilicity. Encyclopedia.pub.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

- (PDF) Simvastatin: In Vitro Metabolic Profiling of a Potent Competitive HMG-CoA Reductase Inhibitor.

- Protocol for Determining pKa Using Potentiometric Titration.

- ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma.

- FT-IR spectrum of simvastatin.

- Kinetic Solubility Assays Protocol. AxisPharm.

- Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods.

- Exam 2 Synthesis Part 5 - Cyclic Ester Summary. YouTube.

- LogP/D. Cambridge MedChem Consulting.

- FTIR spectroscopic study of two isostructural statins: Simvastatin and Lovastatin as authentic and in pharmaceuticals.

- ICH Q3B(R2) Guideline: Impurities in New Drug Products.

- Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.

- Asymmetric total synthesis of tricyclic prostaglandin D2 metabolite methyl ester via oxidative radical cycliz

- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.

- Simvastatin: In Vitro Metabolic Profiling of a Potent Competitive HMG-CoA Reductase Inhibitor. MDPI.

- APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.

- Showing Compound Simvast

- Asymmetric total synthesis of tricyclic prostaglandin D2 metabolite methyl ester via oxidative radical cyclization.

- ICH Q1 Guideline on stability testing of drug substances and drug products_Step 2b. European Medicines Agency.

- Solubility Toolbox for Successful Design of Drug Candid

- A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE.

- Cyclic Ester Mechanism [ORGANIC CHEMISTRY] Smith 22.21. YouTube.

Sources

- 1. kpfu.ru [kpfu.ru]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Simvastatin | C25H38O5 | CID 54454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Preparation, Characterization and Pharmacodynamic Evaluation of Fused Dispersions of Simvastatin using PEO-PPO Block Copolymer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. enamine.net [enamine.net]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. LogP / LogD shake-flask method [protocols.io]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 12. scispace.com [scispace.com]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 16. database.ich.org [database.ich.org]

- 17. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 18. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 19. researchgate.net [researchgate.net]

- 20. youtube.com [youtube.com]

6-Exomethylenesimvastatin: A Technical Guide for Researchers and Pharmaceutical Scientists

An In-depth Exploration of a Key Simvastatin Impurity: Formation, Analytical Control, and Toxicological Considerations

Foreword

Simvastatin, a widely prescribed lipid-lowering agent, has been instrumental in the management of hypercholesterolemia and the prevention of cardiovascular events. The purity and quality of the active pharmaceutical ingredient (API) are of paramount importance to ensure its safety and efficacy. This technical guide provides a comprehensive overview of 6-Exomethylenesimvastatin, a critical process-related and degradation impurity of simvastatin. Authored for researchers, analytical scientists, and drug development professionals, this document delves into the formation pathways, robust analytical methodologies for detection and quantification, regulatory landscape, and toxicological assessment of this specific impurity. Our aim is to equip the scientific community with the necessary knowledge to effectively monitor and control 6-Exomethylenesimvastatin, thereby ensuring the quality and safety of simvastatin-containing drug products.

Introduction to Simvastatin and the Imperative of Impurity Profiling

Simvastatin ((1S,3R,7S,8S,8aR)-8-{2-[(2R,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate) is a prodrug that, upon hydrolysis to its active β-hydroxy acid form, competitively inhibits HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. The control of impurities in pharmaceutical products is a critical aspect of drug development and manufacturing, mandated by regulatory agencies worldwide to ensure patient safety.[1] Impurities can originate from various sources, including the synthesis of the drug substance, degradation of the API over time, or interactions with excipients.[2] Even at low levels, some impurities may exhibit toxicity or pharmacological activity, potentially impacting the safety and efficacy of the final drug product.[3]

Forced degradation studies are a cornerstone of drug development, providing invaluable insights into the intrinsic stability of a drug substance and helping to identify potential degradation products that may form under various stress conditions such as acid, base, oxidation, heat, and light.[2][4] This proactive approach is essential for developing stability-indicating analytical methods and for understanding the degradation pathways of the API.

6-Exomethylenesimvastatin: A Key Process and Degradation Impurity

6-Exomethylenesimvastatin (CAS 121624-18-8) is a known impurity of simvastatin characterized by the presence of an exomethylene group at the 6-position of the hexahydronaphthalene ring system.[5] Its molecular formula is C25H36O5, and it has a molecular weight of 416.56 g/mol .[5] This impurity is of particular interest due to its potential to form during both the manufacturing process and on storage.[5]

Formation Pathways

The formation of 6-Exomethylenesimvastatin is primarily attributed to two scenarios:

-

Process-Related Formation: It can arise as a byproduct during the esterification step in the semi-synthesis of simvastatin from lovastatin.[5]

-

Degradation: The presence of basic conditions during storage or processing can lead to the formation of this impurity through degradation of the simvastatin molecule.[5]

The exomethylene group introduces an α,β-unsaturated carbonyl system into the molecule, which is a structural alert for potential reactivity and toxicity.

Diagram: Proposed Formation Pathway of 6-Exomethylenesimvastatin

Caption: Proposed formation of 6-Exomethylenesimvastatin.

Analytical Methodologies for Detection and Quantification

The accurate detection and quantification of 6-Exomethylenesimvastatin are crucial for ensuring the quality of simvastatin. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most commonly employed technique for this purpose.[5] For unequivocal identification and structural confirmation, hyphenated techniques such as liquid chromatography-mass spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are utilized.[5]

Recommended Analytical Technique: Stability-Indicating RP-HPLC Method

A robust, stability-indicating RP-HPLC method is essential for separating 6-Exomethylenesimvastatin from simvastatin and other potential impurities. The following protocol is a representative method that can be adapted and validated for routine quality control.

Experimental Protocol: RP-HPLC for Simvastatin and its Impurities

-

Instrumentation: A high-performance liquid chromatograph equipped with a UV detector and a data acquisition system.

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer pH 4.5) and an organic solvent (e.g., acetonitrile). A typical gradient might start with a higher aqueous composition and gradually increase the organic content.

-

Flow Rate: A flow rate of 1.0 to 1.5 mL/min is generally appropriate.

-

Detection: UV detection at 238 nm.[3]

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility.

-

Injection Volume: Typically 10-20 µL.

-

System Suitability: The system suitability parameters, including resolution between simvastatin and 6-Exomethylenesimvastatin, tailing factor, and theoretical plates, should be established and monitored.

-

Quantification: Quantification is typically performed using an external standard of 6-Exomethylenesimvastatin. If a certified reference standard is not available, it can be isolated from a forced degradation study of simvastatin and characterized.

Data Presentation: Typical Chromatographic Parameters

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 4.5) |

| Detection | 238 nm |

| Flow Rate | 1.2 mL/min |

| Temperature | 30 °C |

| Injection Volume | 20 µL |

Diagram: Analytical Workflow for Impurity Profiling

Caption: Analytical workflow for impurity profiling.

Regulatory Landscape and Acceptance Criteria

The control of impurities is a critical regulatory requirement. While a specific monograph detailing limits for 6-Exomethylenesimvastatin is not prominently listed in major pharmacopeias such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (Ph. Eur.), general impurity limits are applicable.

According to the European Pharmacopoeia, for a drug substance like simvastatin, the limit for "any other individual impurity" is typically set at 0.10% .[6] This threshold is generally applied to any unspecified impurity, which would include 6-Exomethylenesimvastatin unless a different limit is specified in the individual monograph for simvastatin. It is imperative for manufacturers to adhere to these general limits and to identify and characterize any impurity that exceeds the identification threshold.

Toxicological Assessment: An In Silico Approach

In the absence of experimental data, in silico (computational) toxicology tools can be employed to predict the potential toxicity of impurities. Software programs like DEREK Nexus and TOPKAT utilize knowledge-based systems and quantitative structure-activity relationship (QSAR) models to predict various toxicological endpoints, including mutagenicity and carcinogenicity.[9][10]

In Silico Toxicological Prediction for 6-Exomethylenesimvastatin:

-

Genotoxicity: The α,β-unsaturated carbonyl system in 6-Exomethylenesimvastatin is a structural alert for mutagenicity.[7][8] In silico models would likely predict a potential for DNA reactivity.

-

Skin Sensitization: Compounds containing α,β-unsaturated carbonyl groups are also known to be potential skin sensitizers.[7]

It is crucial to note that in silico predictions provide a preliminary assessment and should be followed up with appropriate experimental testing, such as an Ames test for mutagenicity, if the impurity is present at levels that warrant further investigation according to regulatory guidelines like ICH M7.

Synthesis and Isolation of a Reference Standard

The availability of a well-characterized reference standard for 6-Exomethylenesimvastatin is essential for the accurate quantification of this impurity in simvastatin samples. While direct synthesis protocols are not widely published, a reference material can be obtained through forced degradation of simvastatin followed by isolation and purification.

Protocol Outline for Isolation and Purification:

-

Forced Degradation: Subject a solution of simvastatin to basic conditions (e.g., treatment with a mild base in an appropriate solvent) to induce the formation of 6-Exomethylenesimvastatin.[5]

-

Monitoring: Monitor the progress of the degradation reaction using RP-HPLC to maximize the yield of the target impurity.

-

Isolation: Once a significant amount of 6-Exomethylenesimvastatin has been formed, the reaction mixture can be subjected to preparative HPLC to isolate the impurity.

-

Purification: The collected fractions containing 6-Exomethylenesimvastatin should be further purified using techniques like recrystallization or further chromatographic steps to achieve high purity.

-

Characterization: The purified compound must be thoroughly characterized using spectroscopic techniques such as NMR (¹H and ¹³C), MS, and IR to confirm its identity and structure. The purity should be determined by a validated analytical method.

Conclusion and Future Perspectives

6-Exomethylenesimvastatin is a critical impurity of simvastatin that requires diligent control throughout the drug development and manufacturing process. Its formation as both a process-related impurity and a degradation product underscores the importance of a comprehensive control strategy. This guide has provided an in-depth overview of its formation, robust analytical methods for its detection and quantification, the applicable regulatory framework, and an approach to assessing its toxicological potential.

The continued development of more sensitive analytical methods and a deeper understanding of the toxicological profiles of drug impurities are ongoing areas of research. For 6-Exomethylenesimvastatin, future work could focus on the definitive experimental determination of its genotoxic potential and the establishment of a specific limit in major pharmacopeias. By applying the principles and methodologies outlined in this guide, pharmaceutical scientists can ensure the quality, safety, and efficacy of simvastatin for patients worldwide.

References

- Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities. (n.d.). International Journal of Pharmaceutical Sciences and Research.

- Toxicity Evaluation of Statin Group Drugs Using in Silico Methods. (2024). Sakarya University Journal of Science.

- Identification & Confirmation of Structurally Related Degradation Products of Simvast

-

6-Exomethylenesimvastatin | CAS 121624-18-8. (n.d.). Veeprho. Retrieved from [Link]

- Forced degradation studies of simvastatin using microemulsion liquid chromatography. (n.d.).

- Formation of Categories from Structure−Activity Relationships To Allow Read-Across for Risk Assessment: Toxicity of α,β-Unsaturated Carbonyl Compounds. (2009). Chemical Research in Toxicology.

- Evaluation of TOPKAT, Toxtree, and Derek Nexus in Silico Models for Ocular Irritation and Development of a Knowledge-Based Framework To Improve the Prediction of Severe Irrit

- In silico toxicity prediction using Derek Nexus® for skin sensitization, phototoxicity, hepatotoxicity and in vitro hERG inhibition. (2021). Toxicology Letters.

- Trends in structure–toxicity relationships for carbonyl-containing α,β-unsaturated compounds. (n.d.).

- Comprehensive Assessment of Degradation Behavior of Simvastatin by UHPLC/MS Method, Employing Experimental Design Methodology. (2018). Journal of Analytical Methods in Chemistry.

- Forced degradation study of statins: a review. (2018). International Journal of Applied Pharmaceutics.

- In silico metabolism and toxicity prediction using a knowledge-based approach. (2025). Pharmacia.

- TOPS-MODE QSAR for mammalian cell mutagenicity of alpha,beta-unsaturated carbonyl compounds. (2019). QSAR & Environmental Science.

- Forced degradation study of st

-

Simvastatin EP Impurity A | 101314-97-0. (n.d.). SynZeal. Retrieved from [Link]

- A Framework for assessing in silico Toxicity Predictions: Case Studies with selected Pesticides. (2011).

-

In Silico Mutagenicity Assessment. (n.d.). Lhasa Limited. Retrieved from [Link]

-

6-Exomethylenesimvastatin | CAS 121624-18-8. (n.d.). Veeprho. Retrieved from [Link]

-

Simvastatin EP Impurity F | CAS No- 79952-44-6. (n.d.). GLP Pharma Standards. Retrieved from [Link]

-

Simvastatin EP Impurity F. (n.d.). Allmpus. Retrieved from [Link]

Sources

- 1. drugfuture.com [drugfuture.com]

- 2. scispace.com [scispace.com]

- 3. sciex.com [sciex.com]

- 4. researchgate.net [researchgate.net]

- 5. veeprho.com [veeprho.com]

- 6. glppharmastandards.com [glppharmastandards.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of TOPKAT, Toxtree, and Derek Nexus in Silico Models for Ocular Irritation and Development of a Knowledge-Based Framework To Improve the Prediction of Severe Irritation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Unveiling of a Hidden Derivative: A Technical Guide to the Discovery and Isolation of 6-Exomethylenesimvastatin

This technical guide provides an in-depth exploration of the discovery, isolation, and characterization of 6-exomethylenesimvastatin, a significant degradation product and metabolite of the widely prescribed cholesterol-lowering drug, simvastatin. Geared towards researchers, scientists, and professionals in drug development, this document eschews a conventional template in favor of a narrative that follows the logical progression of scientific inquiry—from initial observation to rigorous characterization. Herein, we delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system, grounded in authoritative scientific principles.

Introduction: The Genesis of a Significant Impurity

Simvastatin, a semi-synthetic derivative of lovastatin, is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] Its efficacy is well-established; however, like many complex organic molecules, it is susceptible to degradation under various conditions. The presence of impurities in an active pharmaceutical ingredient (API) is a critical concern, as they can impact the safety and efficacy of the final drug product.[3] One such impurity, which has garnered attention due to its consistent appearance in stability and metabolic studies, is 6-exomethylenesimvastatin.

This guide will illuminate the pathways of its formation, provide a detailed methodology for its isolation from a complex mixture, and present a comprehensive approach to its structural elucidation.

The "Discovery": Formation of 6-Exomethylenesimvastatin through Forced Degradation

The discovery of 6-exomethylenesimvastatin is intrinsically linked to the rigorous stability testing that pharmaceutical compounds undergo. Forced degradation studies, which expose the drug substance to conditions more severe than accelerated stability testing, are designed to identify potential degradation products and elucidate degradation pathways.[4] 6-Exomethylenesimvastatin is a known degradation and process-related impurity of simvastatin that can form under various stress conditions.[5]

Causality of Formation: Mechanistic Insights

The formation of 6-exomethylenesimvastatin from simvastatin is believed to occur primarily through a dehydration reaction under acidic conditions. The allylic hydroxyl group at the 6-position of the hexahydronaphthalene ring system of a simvastatin precursor or related compound is susceptible to elimination, leading to the formation of a thermodynamically stable exocyclic double bond.

The following diagram illustrates the proposed chemical transformation from a hydroxylated precursor to 6-exomethylenesimvastatin.

Caption: Proposed formation of 6-exomethylenesimvastatin.

Experimental Protocol: Controlled Generation via Forced Degradation

To isolate and characterize 6-exomethylenesimvastatin, it must first be generated in sufficient quantities. The following protocol details a controlled forced degradation study designed to produce a mixture enriched with this impurity.

Objective: To generate a simvastatin degradation mixture containing a significant proportion of 6-exomethylenesimvastatin for subsequent isolation.

Materials:

-

Simvastatin reference standard

-

Hydrochloric acid (HCl), 0.1 N

-

Sodium bicarbonate solution, 5% (w/v)

-

Acetonitrile, HPLC grade

-

Water, HPLC grade

-

Ethyl acetate

-

Brine solution

Procedure:

-

Degradation: Dissolve 1.0 g of simvastatin in 100 mL of acetonitrile. To this solution, add 100 mL of 0.1 N HCl.

-

Incubation: Stir the mixture at 60°C for 24 hours. Monitor the progress of the degradation by analytical HPLC at regular intervals.

-

Neutralization: After the desired level of degradation is achieved (as indicated by the appearance of a significant peak corresponding to the impurity), cool the reaction mixture to room temperature. Carefully neutralize the mixture by the slow addition of 5% sodium bicarbonate solution until the pH is approximately 7.0.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract three times with 100 mL portions of ethyl acetate.

-

Washing and Drying: Combine the organic extracts and wash with 100 mL of brine solution. Dry the organic layer over anhydrous sodium sulfate.

-

Concentration: Filter the dried organic solution and concentrate under reduced pressure using a rotary evaporator to obtain a crude solid residue containing simvastatin and its degradation products, including 6-exomethylenesimvastatin.

Isolation: A Preparative Chromatography Approach

The isolation of a specific impurity from a complex mixture necessitates a high-resolution separation technique. Preparative High-Performance Liquid Chromatography (Prep HPLC) is the method of choice for this purpose, allowing for the purification of compounds in milligram to gram quantities.[6]

Rationale for Preparative HPLC

Analytical HPLC methods provide the foundation for developing a preparative-scale separation.[3] By scaling up the principles of an analytical method that effectively separates 6-exomethylenesimvastatin from the parent drug and other impurities, we can achieve the desired purity for characterization. The choice of a C18 stationary phase is based on the nonpolar nature of simvastatin and its derivatives, and a mobile phase consisting of acetonitrile and water allows for the fine-tuning of the separation.

The following diagram outlines the workflow for the isolation of 6-exomethylenesimvastatin.

Caption: Workflow for the isolation of 6-exomethylenesimvastatin.

Experimental Protocol: Preparative HPLC Isolation

Objective: To isolate 6-exomethylenesimvastatin from the crude degradation mixture with a purity of ≥95%.

Instrumentation and Materials:

-

Preparative HPLC system with a UV detector

-

Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm)

-

Crude degradation mixture

-

Acetonitrile, HPLC grade

-

Water, HPLC grade

-

Phosphoric acid

Procedure:

-

Sample Preparation: Dissolve the crude degradation mixture in a minimal amount of the mobile phase. Filter the solution through a 0.45 µm filter to remove any particulate matter.

-

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% phosphoric acid

-

Mobile Phase B: Acetonitrile with 0.1% phosphoric acid

-

Gradient: A gradient elution is recommended to achieve optimal separation. A typical starting point would be a linear gradient from 60% B to 90% B over 30 minutes. This will need to be optimized based on the analytical separation.

-

Flow Rate: Determined by the column dimensions, typically in the range of 15-25 mL/min for a 21.2 mm ID column.

-

Detection: UV at 238 nm.

-

-

Injection and Fraction Collection: Inject the prepared sample onto the preparative HPLC system. Collect fractions corresponding to the peak of 6-exomethylenesimvastatin, as determined by its retention time from the analytical HPLC analysis.

-

Purity Analysis: Analyze the collected fractions by analytical HPLC to determine their purity.

-

Pooling and Concentration: Combine the fractions with a purity of ≥95%. Remove the acetonitrile from the pooled fractions under reduced pressure.

-

Lyophilization: Lyophilize the remaining aqueous solution to obtain the isolated 6-exomethylenesimvastatin as a solid.

Characterization: Structural Elucidation of the Isolated Impurity

Once isolated, the definitive structure of 6-exomethylenesimvastatin must be confirmed using a combination of spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 6-exomethylenesimvastatin, the expected molecular weight is 416.55 g/mol (C25H36O5). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Table 1: Expected Mass Spectrometry Data for 6-Exomethylenesimvastatin

| Ion | Expected m/z |

| [M+H]⁺ | 417.2585 |

| [M+Na]⁺ | 439.2404 |

| [M+K]⁺ | 455.2143 |

The fragmentation pattern in MS/MS analysis is expected to show characteristic losses, such as the loss of the 2,2-dimethylbutyryl side chain and water molecules from the lactone ring, which can be compared to the fragmentation of simvastatin to confirm the structural relationship.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. Both ¹H and ¹³C NMR are essential for the complete structural assignment of 6-exomethylenesimvastatin.

-

¹H NMR: The appearance of two new signals in the olefinic region (typically between 4.5 and 5.5 ppm), corresponding to the two protons of the exomethylene group. These would likely appear as singlets or narrowly split doublets. Concurrently, the signal for the proton at the 6-position in simvastatin would be absent.

-

¹³C NMR: The appearance of two new signals in the olefinic region of the ¹³C NMR spectrum, one corresponding to a quaternary carbon and the other to a methylene carbon of the double bond. The signal for the carbon at the 6-position in simvastatin would be shifted significantly.

Table 2: Key Expected NMR Spectral Features of 6-Exomethylenesimvastatin in CDCl₃

| Feature | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| Exomethylene Protons | ~4.7 - 5.2 (2H, two singlets) | ~105-115 (CH₂) |

| Olefinic Carbon | - | ~140-150 (quaternary C) |

Biological Activity: An Area for Further Investigation

The biological activity of pharmaceutical impurities is of significant interest. While some impurities may be inert, others can have pharmacological or toxicological effects. There is limited publicly available data on the specific biological activity of 6-exomethylenesimvastatin. One vendor suggests it may have enhanced pharmacological properties, but this is not substantiated by peer-reviewed research.[7] It is plausible that as a metabolite, it may contribute to the overall pharmacological profile of simvastatin. However, dedicated studies are required to determine its specific activity, including its potential to inhibit HMG-CoA reductase or elicit any off-target effects.

Conclusion

The discovery and isolation of 6-exomethylenesimvastatin serve as a compelling case study in the lifecycle of a pharmaceutical compound. Initially identified as a degradation product, its controlled generation through forced degradation, followed by meticulous isolation via preparative HPLC, allows for its thorough characterization. While mass spectrometry provides crucial initial identification, complete structural elucidation relies on detailed NMR analysis. The biological activity of this and other impurities remains a critical area of investigation to ensure the continued safety and efficacy of simvastatin. This guide provides a comprehensive framework for the scientific community to approach the study of such important related substances.

References

- Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities. International Journal of Pharmaceutical Sciences and Research.

- Identification & Confirmation of Structurally Related Degradation Products of Simvast

- Gradient Stability Indicating RP-HPLC Method for Impurity Profiling of Simvastatin in Tablet Dosage Forms. Journal of Chemical and Pharmaceutical Research.

- Comprehensive Assessment of Degradation Behavior of Simvastatin by UHPLC/MS Method, Employing Experimental Design Methodology.

- A Validated Stability Indicating RP-HPLC Method for Simvastatin, Identification and Characterization of Forced Degradation Products of Simvastatin Using LC-ESI-MS/MS. American Journal of Analytical Chemistry.

- Isolation, Identification, and Characterization of an Unknown Impurity in Lovastatin EP.

- Simvastatin: In Vitro Metabolic Profiling of a Potent Competitive HMG-CoA Reductase Inhibitor. MDPI.

- Detection and characterization of simvastatin and its metabolites in rat tissues and biological fluids using MALDI high resolution mass spectrometry approach.

- Simvastatin, Its Antimicrobial Activity and Its Prevention of Alzheimer's Disease.

- Structural studies of pravastatin and simvastatin and their complexes with SDS micelles by NMR spectroscopy. Journal of Molecular Structure.

- A Comprehensive Multi-Method Approach to Investigating Simvastatin Forced Degradation: Integrating in silico Evaluation with HRMS, NMR, and UV-HPLC. SciELO.

- identification-isolation-characterization-and-quantification-of-a-new-impurity-in-rosuvastatin-calciumtablet-dosage-form.pdf. TSI Journals.

- Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities. SciSpace.

- Monitoring of Simvastatin Impurities by HPLC with Microemulsion Eluents.

-

6-Exomethylenesimvastatin. Veeprho. [Link]

- NMR crystallography – structure refinement (simvast

- Complete assignment of 1 H and 13 C NMR data of pravastatin derivatives.

- DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution. MDPI.

Sources

- 1. sciex.com [sciex.com]

- 2. asianpubs.org [asianpubs.org]

- 3. Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comprehensive Assessment of Degradation Behavior of Simvastatin by UHPLC/MS Method, Employing Experimental Design Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. Isolation, Identification, and Characterization of an Unknown Impurity in Lovastatin EP - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CAS 121624-18-8: 6'-EXOMETHYLENE SIMVASTATIN | CymitQuimica [cymitquimica.com]

An In-Depth Technical Guide to 6-Exomethylenesimvastatin (CAS: 121624-18-8)

A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

Introduction: The Significance of a Simvastatin-Related Impurity

Simvastatin (CAS: 79902-63-9) is a widely prescribed lipid-lowering medication that functions as a prodrug.[1] Following oral administration, its inactive lactone ring is hydrolyzed in vivo to the active β-hydroxy acid form, which competitively inhibits HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] The chemical integrity of the simvastatin drug substance is paramount to its safety and efficacy. Like many complex synthetic molecules, simvastatin can degrade or form process-related impurities during its synthesis, formulation, and storage.[3]

This guide provides a detailed technical overview of a critical simvastatin-related compound: 6-Exomethylenesimvastatin (CAS: 121624-18-8). This molecule is a known degradation and process-related impurity that arises from the chemical transformation of the parent simvastatin molecule.[4] Its presence in the final drug product must be carefully monitored and controlled to ensure compliance with stringent regulatory standards. For researchers, understanding its properties, formation, and detection is essential for developing robust formulations and analytical methods. For drug development professionals, controlling its levels is a key aspect of quality control and regulatory compliance.[3]

Physicochemical and Structural Properties

6-Exomethylenesimvastatin is structurally very similar to its parent compound, differing by the presence of an exomethylene group on the hexahydronaphthalene ring system. This seemingly minor alteration results in a lower molecular weight and changes the electronic conjugation of the molecule, which in turn affects its chromatographic and spectroscopic properties.[4]

| Property | Data | Source(s) |

| CAS Number | 121624-18-8 | [4] |

| IUPAC Name | [(1S,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-3-methylidene-1,2,7,8,8a-hexahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate | [4] |

| Molecular Formula | C₂₅H₃₆O₅ | [4] |

| Molecular Weight | 416.56 g/mol | [4] |

| Parent Drug | Simvastatin (C₂₅H₃₈O₅, MW: 418.57 g/mol ) | [5] |

| Predicted Boiling Point | 573.3±50.0 °C | [6] |

| Predicted Density | 1.12±0.1 g/cm³ | [6] |

| Solubility | Soluble in Dichloromethane, Ether, Ethyl Acetate, Methanol | [6] |

Formation Pathway: A Degradation Story

6-Exomethylenesimvastatin is primarily formed as a degradation product of simvastatin, particularly under alkaline (basic) hydrolytic conditions.[2][4] The formation involves an elimination reaction, a fundamental process in organic chemistry where two substituents are removed from a molecule, resulting in the formation of a double bond.

Proposed Mechanism of Formation:

The most plausible mechanism is a base-catalyzed E2 (bimolecular elimination) reaction. In this pathway, a base (e.g., hydroxide ion) abstracts a proton from the carbon atom at position 6 of the hexahydronaphthalene ring. Concurrently, the electrons from the broken C-H bond shift to form a C=C double bond (the exomethylene group), and the leaving group on the adjacent carbon (in this case, likely a transiently formed or activated group) departs. This concerted process is favored by strong bases and results in the more conjugated, and thus thermodynamically stable, exomethylene product.

Caption: Proposed E2 elimination pathway for the formation of 6-Exomethylenesimvastatin from Simvastatin.

Spectroscopic and Chromatographic Profile

Accurate identification of 6-Exomethylenesimvastatin requires a combination of chromatographic separation and spectroscopic characterization.

Predicted Spectroscopic Highlights

-

¹H NMR Spectroscopy: The most significant change would be the disappearance of the proton signal at position 3 and the appearance of two new, distinct signals in the olefinic region (typically 4.5-5.5 ppm) corresponding to the two protons of the newly formed exomethylene (=CH₂) group. These would likely appear as doublets or multiplets depending on their coupling with adjacent protons.

-

¹³C NMR Spectroscopy: Two key changes would be expected: the carbon at position 3 would shift significantly downfield into the olefinic region (approx. 140-150 ppm), and a new signal for the exomethylene carbon (approx. 110-120 ppm) would appear.

-

Mass Spectrometry (MS): In an MS analysis, the molecular ion peak ([M+H]⁺) for 6-Exomethylenesimvastatin would be observed at an m/z of approximately 417.25, which is two mass units lower than that of simvastatin (m/z 419.27), corresponding to the loss of two hydrogen atoms during the elimination reaction.[5] The fragmentation pattern would share similarities with simvastatin, such as the loss of the 2,2-dimethylbutanoate side chain (a neutral loss of 102 Da), but the initial fragmentation may be influenced by the presence of the new double bond.[7]

Analytical Control and Methodology

The control of 6-Exomethylenesimvastatin is a critical component of quality control for simvastatin drug substance and product. A validated, stability-indicating analytical method is required to separate it from the active pharmaceutical ingredient (API) and other related impurities.[8] Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the standard technique employed.[4]

Key Causality in Method Development:

-

Column Choice: A C18 stationary phase is the industry standard for separating molecules of moderate polarity like simvastatin and its impurities. The hydrophobic nature of the C18 chains provides effective retention and resolution.

-

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate or formate buffer) and an organic solvent (typically acetonitrile) is used. The buffer controls the pH, which is critical for maintaining the ionization state of the molecules and achieving reproducible retention times. The gradient elution, where the percentage of organic solvent is increased over time, is necessary to elute both the more polar impurities and the highly retained simvastatin API within a reasonable run time.

-

Detection Wavelength: Simvastatin and its conjugated impurities, including 6-Exomethylenesimvastatin, exhibit strong UV absorbance around 238 nm.[5] This wavelength provides high sensitivity for both the parent drug and its related substances.

Representative Step-by-Step HPLC Protocol

This protocol is a representative methodology synthesized from common practices for analyzing simvastatin and its impurities. It must be fully validated for its intended use in any specific laboratory.

-

Instrumentation:

-

High-Performance Liquid Chromatograph with a gradient pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

-

-

Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Hi-Q Sil C-18).[8]

-

Mobile Phase A: 0.02 M Phosphate buffer, pH adjusted to 4.5 with phosphoric acid.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

-

0-5 min: 65% B

-

5-20 min: 65% -> 85% B

-

20-25 min: 85% B

-

25-26 min: 85% -> 65% B

-

26-35 min: 65% B (re-equilibration)

-

-

Flow Rate: 1.2 mL/min.[8]

-

Column Temperature: 30 °C.

-

Detection Wavelength: 238 nm.[8]

-

Injection Volume: 20 µL.

-

-

Sample and Standard Preparation:

-

Diluent: Acetonitrile and Water (50:50 v/v).

-

Standard Solution: Accurately weigh and dissolve a reference standard of 6-Exomethylenesimvastatin in the diluent to a final concentration of approximately 1 µg/mL.

-

Sample Solution: Accurately weigh and dissolve the simvastatin drug substance or powdered tablets in the diluent to achieve a final simvastatin concentration of 1 mg/mL. Sonicate to ensure complete dissolution.

-

-

Analysis and System Suitability:

-

Inject the diluent as a blank to ensure no interfering peaks.

-

Inject the standard solution multiple times (e.g., n=5) to check for system suitability parameters (e.g., retention time reproducibility, peak area precision <%RSD 5.0%).

-

Inject the sample solution.

-

Identify the 6-Exomethylenesimvastatin peak in the sample chromatogram by comparing its retention time with that of the reference standard.

-

Quantify the impurity using the peak area response from the standard or by relative peak area percentage if a reference standard is unavailable and the relative response factor is known or assumed to be 1.0.

-

Caption: General workflow for the HPLC analysis of 6-Exomethylenesimvastatin in a drug sample.